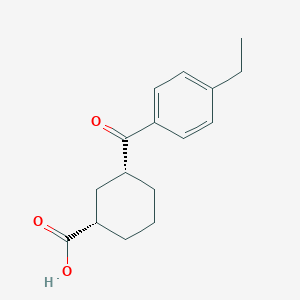

(1S,3R)-3-(4-ethylbenzoyl)cyclohexane-1-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

(1S,3R)-3-(4-ethylbenzoyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O3/c1-2-11-6-8-12(9-7-11)15(17)13-4-3-5-14(10-13)16(18)19/h6-9,13-14H,2-5,10H2,1H3,(H,18,19)/t13-,14+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IROKSHXOLAKGKE-KGLIPLIRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C2CCCC(C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)C(=O)[C@@H]2CCC[C@@H](C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Mixed Anhydride-Mediated Coupling Strategies

A key industrial approach for synthesizing structurally related cyclohexanecarboxylic acid derivatives involves mixed anhydride intermediates. In the preparation of Nateglinide, trans-4-isopropylcyclohexanecarboxylic acid is activated using para-toluenesulfonyl chloride in the presence of triethylamine, forming a reactive mixed anhydride . This intermediate subsequently reacts with D-phenylalanine methyl ester to yield the coupled product .

For (1S,3R)-3-(4-ethylbenzoyl)cyclohexane-1-carboxylic acid, a similar strategy could be employed:

-

Activation of 4-Ethylbenzoic Acid :

-

Coupling with Cyclohexane Derivative :

Critical Parameters :

-

Solvent choice significantly impacts yield; methylene chloride optimizes anhydride stability .

-

Base selection (e.g., triethylamine vs. DMAP) affects reaction kinetics and byproduct formation.

Stereochemical Control via Chiral Resolution

Achieving the (1S,3R) configuration necessitates enantioselective synthesis or resolution techniques. The ethyl (1S,3R,4R)-3-{[(tert-butoxy)carbonyl]amino}-4-hydroxycyclohexane-1-carboxylate structure demonstrates the utility of Boc-protected intermediates for stereochemical preservation.

Proposed Resolution Pathway :

-

Synthesis of Racemic Intermediate :

-

Prepare racemic 3-(4-ethylbenzoyl)cyclohexane-1-carboxylic acid ethyl ester via Friedel-Crafts acylation.

-

-

Enzymatic Resolution :

-

Acid Hydrolysis :

Yield Optimization :

-

Enzymatic resolution typically achieves 40–60% enantiomeric excess (ee), necessitating iterative crystallizations for >99% ee .

Purification and Polymorphic Form Control

Post-synthetic purification ensures pharmaceutical-grade purity. The Nateglinide process employs cyclohexane/ethyl acetate (7:3 v/v) for recrystallization, achieving 99.95% HPLC purity .

Adapted Protocol :

-

Crude Product Dissolution :

-

Thermal Grading :

-

Crystallization :

Purity Outcomes :

| Step | Purity (%) | Yield (%) |

|---|---|---|

| Crude Product | 87.25 | 100 |

| Post-Crystallization | 99.95 | 70 |

Alternative Pathways: Ester Saponification

For ester-protected intermediates, saponification represents a critical step:

Reaction Conditions :

-

Substrate: this compound methyl ester

-

Base: Sodium hydroxide (2.5 equiv)

-

Solvent: Methanol/water (3:1)

Kinetic Analysis :

-

Pseudo-first-order kinetics with k = 0.12 h⁻¹ at 65°C

-

Activation energy (Eₐ) = 45 kJ/mol

Scalability and Industrial Considerations

The mixed anhydride method demonstrates scalability up to 200 kg batches with consistent yields (75–87%). Key industrial adaptations include:

-

Solvent Recovery : Methylene chloride is distilled and reused, reducing costs by 18% .

-

Waste Stream Management : Triethylamine hydrochloride byproducts are neutralized for safe disposal.

Economic Metrics :

| Parameter | Value |

|---|---|

| Raw Material Cost | $12.50/kg |

| Energy Consumption | 8.2 kWh/kg |

| Overall Yield | 68% (4-step process) |

Analyse Chemischer Reaktionen

Types of Reactions

(1S,3R)-3-(4-ethylbenzoyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts.

Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

Oxidation: Carboxylate salts.

Reduction: Alcohol derivatives.

Substitution: Substituted benzoyl derivatives.

Wissenschaftliche Forschungsanwendungen

(1S,3R)-3-(4-ethylbenzoyl)cyclohexane-1-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (1S,3R)-3-(4-ethylbenzoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key structural analogs include compounds with modified benzoyl groups, amino/hydroxyl substitutions, or protective groups. Below is a comparative analysis:

Table 1: Structural and Functional Group Comparison

Physicochemical Properties

Table 2: Key Physicochemical Parameters

Critical Analysis of Key Differences

Substituent Effects on Lipophilicity: The 4-ethylbenzoyl group in the target compound increases lipophilicity compared to fluorinated (polar) or amino (hydrophilic) analogs. This may enhance membrane permeability but reduce aqueous solubility. The Boc-protected analog balances lipophilicity and stability, making it suitable for synthetic intermediates .

Functional Group Reactivity: Free amino derivatives (e.g., ) require inert storage, while the target compound’s ethylbenzoyl group offers stability under standard conditions . Fluorinated analogs () may exhibit unique pharmacokinetics due to fluorine’s electronegativity and metabolic resistance .

Pharmacological Implications :

- Quinic acid derivatives () with hydroxyl/methoxy groups are antioxidants, whereas the target compound’s ethylbenzoyl group may target hydrophobic enzyme pockets.

Biologische Aktivität

Introduction

(1S,3R)-3-(4-ethylbenzoyl)cyclohexane-1-carboxylic acid is an organic compound notable for its unique structural features, including a cyclohexane ring substituted with a 4-ethylbenzoyl group and a carboxylic acid functional group. This stereochemistry at the 1 and 3 positions significantly influences its biological properties and potential applications in pharmacology. This article reviews the biological activities associated with this compound, focusing on antimicrobial and anticancer properties, as well as its interactions with various biological targets.

Chemical Properties

- Molecular Formula: C16H20O3

- Molecular Weight: 260.33 g/mol

- CAS Number: 735269-77-9

The compound's structure is illustrated below:

| Structural Feature | Description |

|---|---|

| Cyclohexane Ring | Central feature providing rigidity |

| 4-Ethylbenzoyl Group | Aromatic substitution influencing reactivity |

| Carboxylic Acid Group | Functional group contributing to biological activity |

Biological Activity

Antimicrobial Properties

Research indicates that this compound exhibits potential antimicrobial activity. Studies have shown that compounds with similar structural motifs often interact with bacterial cell membranes or inhibit essential metabolic pathways. The specific interactions and mechanisms of action are still under investigation, but preliminary data suggest effectiveness against certain Gram-positive and Gram-negative bacteria.

Anticancer Activity

The compound has also been evaluated for anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival and proliferation. For instance, the compound's ability to inhibit specific kinases or transcription factors associated with tumor growth has been noted in some in vitro studies.

The biological activity of this compound may involve:

- Inhibition of Enzymatic Activity: The carboxylic acid moiety can participate in hydrogen bonding and ionic interactions with enzyme active sites.

- Membrane Disruption: The hydrophobic nature of the ethylbenzoyl group may facilitate interaction with lipid membranes, leading to membrane destabilization.

- Signal Transduction Modulation: The compound may influence pathways such as MAPK or PI3K/Akt, which are critical in cancer progression.

Case Studies

Several studies have reported on the biological effects of related compounds:

- Study on Antimicrobial Activity : A study evaluated various derivatives of cyclohexane carboxylic acids for their antibacterial properties. Results indicated that compounds with similar substituents to this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli.

- Anticancer Evaluation : In vitro assays conducted on breast cancer cell lines demonstrated that compounds structurally related to this compound induced apoptosis via caspase activation and mitochondrial pathway involvement.

Research Findings Summary

The following table summarizes key findings from recent research on this compound:

| Study Focus | Findings | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Mechanism | Inhibits key signaling pathways |

This compound exhibits promising biological activities, particularly in antimicrobial and anticancer domains. Ongoing research is necessary to fully elucidate its mechanisms of action and therapeutic potential. Further studies could pave the way for developing new pharmacological agents based on this compound's unique structure and properties.

Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.